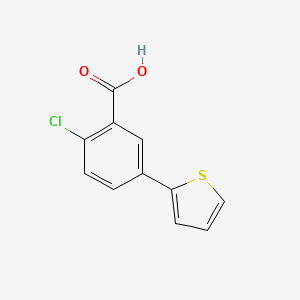

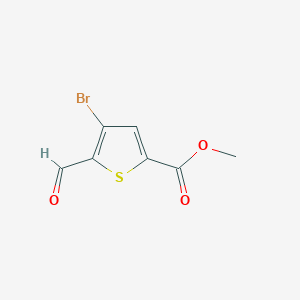

Methyl 4-bromo-5-formylthiophene-2-carboxylate

Descripción general

Descripción

“Methyl 4-bromo-5-formylthiophene-2-carboxylate” is a chemical compound with the CAS Number: 648412-59-3 . It has a molecular weight of 249.08 and its molecular formula is C7H5BrO3S . The compound is solid in physical form .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C7H5BrO3S . The InChI code for this compound is 1S/C7H5BrO3S/c1-11-7(10)5-2-4(8)6(3-9)12-5/h2-3H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that this compound is used in various chemical reactions as a building block .Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a melting point range of 95 - 97 degrees Celsius .Aplicaciones Científicas De Investigación

Palladium-Catalysed Arylation

Methyl 4-bromo-5-formylthiophene-2-carboxylate serves as a valuable reagent in palladium-catalysed direct arylation reactions. Its structural configuration, especially with ester groups at strategic positions, prevents the formation of dimers or oligomers, thereby facilitating the formation of biheteroaryls in high yields. This property is leveraged to couple a wide variety of heteroaromatics, enabling the synthesis of 2,5-diarylated furan derivatives through sequential catalytic reactions, highlighting its versatility in forming complex heterocyclic compounds (Fu, Zhao, Bruneau, & Doucet, 2012).

Building Blocks for Organic Materials

Another application is its utility in the preparation of functional organic electronic materials. The selective direct arylation of thiophene derivatives, such as this compound, with aryl bromides to form 2-aryl-4-bromo-5-methylthiophenes demonstrates its importance. This method simplifies the preparation of functional materials used in electronics, showcasing its critical role in advancing materials science (Vamvounis & Gendron, 2013).

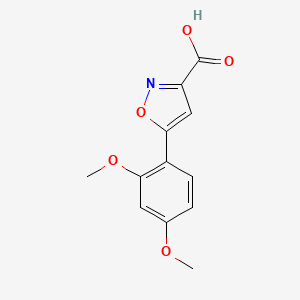

Precursor to Isoxazole-Fused Heterocycles

Further demonstrating its versatility, this compound is utilized as a precursor in the synthesis of isoxazole-fused heterocycles. Detailed investigations into the bromination of methyl groups in certain substrates have yielded significant insights, contributing to the synthesis of these complex heterocycles. These findings underscore the compound's role in the development of novel organic syntheses (Roy, Rajaraman, & Batra, 2004).

Suzuki-Miyaura Coupling

The compound is also instrumental in copper-facilitated Suzuki-Miyaura coupling reactions for the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes. This method overcomes the instability issues of related compounds, providing a reliable pathway to synthesize these derivatives in improved yields and purities. This application is critical for the development of new organic synthesis methodologies (Hergert, Varga, Thurner, Faigl, & Mátravölgyi, 2018).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . Therefore, it’s important to handle this compound with care, using appropriate safety measures.

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-bromo-5-formylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3S/c1-11-7(10)5-2-4(8)6(3-9)12-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGKCURLFHIUDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598223 | |

| Record name | Methyl 4-bromo-5-formylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648412-59-3 | |

| Record name | Methyl 4-bromo-5-formylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Cyclohexyl(methyl)amino]butan-1-ol](/img/structure/B1611804.png)